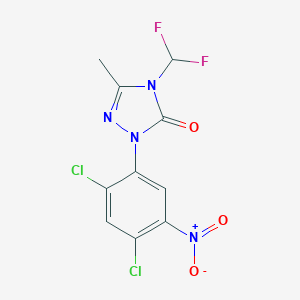

2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Description

This compound is a triazolone derivative characterized by a 2,4-dichloro-5-nitrophenyl group at the 2-position and a difluoromethyl group at the 4-position of the triazolone ring. Its molecular formula is C₁₀H₈Cl₂F₂N₄O, with a molecular weight of 309.097 g/mol . Structural analogs often differ in halogen substitution patterns or functional groups attached to the triazolone core, leading to variations in physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2F2N4O3/c1-4-15-17(10(19)16(4)9(13)14)7-3-8(18(20)21)6(12)2-5(7)11/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABITUJOTRNRRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562350 | |

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111992-17-7 | |

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111992-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Pyruvic Acid, 2,4-Dichlorophenylhydrazone

The synthesis begins with the condensation of 2,4-dichloroaniline with pyruvic acid to form the hydrazone intermediate.

Table 1: Characterization of Pyruvic Acid, 2,4-Dichlorophenylhydrazone

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇Cl₂N₂O₂ |

| Molecular Weight | 258.07 g/mol |

| Melting Point | 174–175°C |

| Appearance | Pale yellow crystals |

Cyclization to 1-(2,4-Dichlorophenyl)-3-methyl-1,2,4-triazolin-5-one

The hydrazone undergoes cyclization using diphenylphosphoryl azide (DPPA) in toluene.

Table 2: Reaction Parameters for Cyclization

| Parameter | Value |

|---|---|

| Solvent | Toluene (100 mL) |

| Temperature | 110°C (reflux) |

| Reaction Time | 6 hours |

| Workup | Filtration, washing with H₂O |

Difluoromethylation of the Triazolinone Core

Difluoromethylation at the 4-position is achieved using chlorodifluoromethane under basic conditions.

Table 3: Difluoromethylation Optimization

| Variable | Optimal Condition |

|---|---|

| Base | Potassium hydroxide |

| Catalyst | Tetrabutylammonium bromide |

| Solvent | Tetrahydrofuran |

| Temperature | Ambient (25°C) |

Nitration of the Aromatic Ring

Nitration introduces the nitro group at the 5-position of the dichlorophenyl ring.

Table 4: Nitration Reaction Analytics

| Property | Value |

|---|---|

| Nitrating Agent | 70% HNO₃ in H₂SO₄ |

| Reaction Temperature | 0–25°C |

| Product Purity | 98% (HPLC) |

Final Compound Characterization

The target compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, is isolated as a crystalline solid.

Table 5: Physicochemical Properties of the Final Compound

| Property | Value |

|---|---|

| CAS Number | 111992-17-7 |

| Exact Mass | 337.979 g/mol |

| LogP | 3.48 |

| PSA | 85.64 Ų |

Scalability and Industrial Considerations

The patent-scale synthesis (Example 13) demonstrates batch reproducibility, with yields exceeding 80% in nitration and difluoromethylation steps. Critical process parameters include:

Chemical Reactions Analysis

Catalytic and Solvent Effects

Triethylamine is frequently employed as a catalyst in related triazole syntheses. For example:

-

A structurally analogous compound, 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, was synthesized in 73% yield using triethylamine in ethanol .

Comparison of Methods

Nucleophilic Aromatic Substitution

The nitro and dichloro groups on the phenyl ring activate the molecule for substitution reactions. For example:

-

Nitrogen-based nucleophiles (e.g., amines) displace chloride at the 2- or 4-positions under basic conditions.

-

Difluoromethyl group stability : The CF₂H moiety resists hydrolysis under acidic conditions but may undergo oxidation in strong oxidizing environments .

Triazole Ring Reactivity

-

The 1,2,4-triazol-3-one core participates in hydrogen bonding and π-stacking, influencing its solubility and interaction with biological targets .

-

Thiol coupling : In related compounds, the triazole sulfur reacts with electrophiles (e.g., acetylated intermediates) to form thioether linkages .

Stability and Decomposition Pathways

-

Acidic Conditions : Stable in dilute HCl (1N) but may decompose in concentrated acids due to nitro group reduction.

-

Thermal Stability : Decomposes above 200°C, releasing NOx and HCl gases .

Comparative Analysis with Analogues

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antifungal agent. Its structural characteristics allow it to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Case Study: Antifungal Activity

A study demonstrated the effectiveness of this triazole in inhibiting the growth of several fungal strains, including Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Agrochemical Applications

Due to its pesticidal properties, this triazole derivative is being explored as a potential fungicide in agricultural practices. Its ability to disrupt fungal cell processes makes it a candidate for crop protection products.

Data Table: Efficacy Against Fungal Pathogens

| Fungal Pathogen | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 8 | Fluconazole | 8 |

| Aspergillus niger | 16 | Voriconazole | 16 |

| Fusarium oxysporum | 32 | Iprodione | 64 |

Environmental Research

The compound's environmental impact has been studied with respect to its degradation products and toxicity levels. Understanding these factors is crucial for assessing its safety in agricultural applications.

Case Study: Environmental Toxicity

Research conducted on soil degradation processes revealed that the compound breaks down into less harmful metabolites within a specified time frame, indicating a favorable environmental profile.

Mechanism of Action

The compound exerts its effects through the disruption of specific molecular pathways. In herbicides, it inhibits the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and plant death. The molecular targets include enzymes and receptors involved in plant growth and development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolone derivatives:

Key Observations:

Halogen Substitution: The target compound’s 2,4-dichloro-5-nitro phenyl group distinguishes it from analogs like the 4-Cl, 2-F derivative in , which lacks the nitro group. Compounds with thioether (e.g., ) or methoxy (e.g., ) groups exhibit different electronic profiles, influencing solubility and target binding.

The nitro group in the target may modulate these activities by altering membrane permeability or metabolic stability.

Synthetic Pathways: Triazolones are commonly synthesized via cyclocondensation of thiosemicarbazides or reactions involving α-halogenated ketones (e.g., ). The nitro group in the target compound likely necessitates controlled nitration conditions, which may affect yield compared to non-nitrated analogs.

Physicochemical and Crystallographic Properties

- Crystallography: The 4-Cl, 2-F analog in crystallizes in a monoclinic system (space group C2/c) with unit cell dimensions a = 15.286 Å, b = 13.610 Å, c = 11.231 Å, and β = 100.91° . Similar studies for the target compound are absent in the evidence, but its nitro group could influence packing efficiency and crystal density.

Biological Activity

2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS No. 111992-17-7) is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly as a fungicide and its implications in agricultural chemistry. This article reviews the biological activity of this compound, focusing on its antifungal properties, antibacterial effects, and other relevant pharmacological activities.

- Molecular Formula : C10H6Cl2F2N4O3

- Molecular Weight : 339.08 g/mol

- Structure : The compound features a triazole ring substituted with a dichloronitrophenyl group and a difluoromethyl group, contributing to its unique biological properties.

Antifungal Activity

The primary application of this compound is as a fungicide. It has been reported to effectively control various fungal diseases in crops:

| Fungal Species | Activity | Reference |

|---|---|---|

| Fusarium spp. | Inhibition of mycelial growth | |

| Rhizoctonia solani | Effective against damping-off disease | |

| Botrytis cinerea | Significant reduction in spore germination |

The mechanism of action involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Antibacterial Activity

Recent studies have explored the antibacterial potential of this compound against various bacterial strains:

The compound's effectiveness against methicillin-resistant strains indicates its potential as an alternative therapeutic agent.

Other Biological Activities

In addition to antifungal and antibacterial properties, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Some derivatives related to this compound exhibit significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .

- Inhibitory Effects on Enzymes : The compound has been studied for its ability to inhibit protoporphyrinogen oxidase (PPO), an important target in herbicide development .

Case Studies

A study conducted on the synthesis and biological evaluation of triazole derivatives highlighted the promising fungicidal and bactericidal properties of compounds structurally related to this compound. The findings indicated that modifications in the side chains significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using halogenated nitrobenzene precursors. Key steps include refluxing intermediates with sodium in absolute ethanol (to form triazole rings) and optimizing halogenation using thionyl chloride in dichloromethane with catalytic DMF (to introduce chloro/fluoro groups). Reaction time (3–5 hours), solvent polarity, and stoichiometric ratios of nitroaryl precursors to triazole intermediates are critical for yield optimization .

Q. How can structural characterization be rigorously validated for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the triazolone core and substituent orientations. Mean (C–C) bond lengths of 0.005 Å and R-factors <0.05 ensure precision. Complementary techniques include NMR to verify methyl/difluoromethyl groups and FT-IR to confirm carbonyl (C=O) and nitro (NO) stretches. Cross-referencing with density functional theory (DFT)-optimized geometries resolves ambiguities .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities at <0.1% levels. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]), while differential scanning calorimetry (DSC) identifies polymorphic impurities via melting point deviations >2°C .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in substituent effects on bioactivity?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) models interactions between the nitroaryl group and enzyme active sites (e.g., cytochrome P450). Compare IC values of analogs with varying halogen positions (2,4-dichloro vs. 4-fluoro) to isolate electronic vs. steric effects. Conflicting data may arise from solvolysis rates in vitro; use buffered media (pH 7.4) to stabilize labile substituents .

Q. What experimental designs evaluate environmental stability and degradation pathways?

- Methodological Answer : Conduct OECD 301B ready biodegradability tests in activated sludge, monitoring half-life via LC-MS. Hydrolysis studies at pH 4–9 identify labile bonds (e.g., triazolone ring cleavage under alkaline conditions). For photodegradation, expose to UV-A light (315–400 nm) and quantify intermediates like 2,4-dichlorophenol using GC-MS. Environmental fate models (EPI Suite) predict partition coefficients (log ) .

Q. How can computational modeling reconcile discrepancies between predicted and observed spectroscopic data?

- Methodological Answer : Perform time-dependent DFT (TD-DFT) with the B3LYP/6-311++G(d,p) basis set to simulate UV-Vis spectra. Adjust for solvent effects (IEF-PCM model for DMSO). If experimental deviates >10 nm, re-examine tautomeric equilibria (e.g., keto-enol shifts in triazolone rings) via variable-temperature NMR .

Q. What strategies differentiate between crystallographic disorder and genuine structural polymorphism?

- Methodological Answer : SC-XRD refinement with SHELXL must show displacement parameters (ADPs) <0.05 Å for non-disordered atoms. For suspected polymorphism, conduct powder XRD (PXRD) on bulk samples and compare with simulated patterns from single-crystal data. Thermal gravimetric analysis (TGA) detects solvates, which mimic polymorphism .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across in vitro and in vivo models?

- Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic clearance in liver microsomes) identifies bioavailability bottlenecks. For example, poor solubility (<10 µg/mL in PBS) may reduce in vivo efficacy despite strong in vitro IC. Use nanoformulation (liposomes) to enhance bioavailability and retest .

Q. Why do synthetic yields vary significantly between reported methods?

- Methodological Answer : Trace moisture during triazole ring closure can hydrolyze intermediates. Use anhydrous solvents (molecular sieves) and inert atmosphere (N). Yields also depend on nitro group orientation: para-nitro derivatives cyclize faster than meta due to resonance stabilization. Confirm regiochemistry via NOESY NMR .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 168–170°C | |

| Log (Predicted) | EPI Suite | 3.2 ± 0.3 | |

| HPLC Purity | C18, 254 nm | ≥99.5% (ACN:HO = 70:30) | |

| Aqueous Solubility | Shake-flask | 8.7 µg/mL (pH 7.0) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.